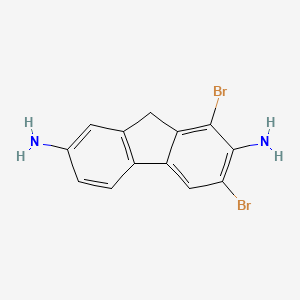

1,3-Dibromo-9h-fluorene-2,7-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-dibromo-9H-fluorene-2,7-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Br2N2/c14-11-5-9-8-2-1-7(16)3-6(8)4-10(9)12(15)13(11)17/h1-3,5H,4,16-17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRJOBHKJOGMBTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)N)C3=CC(=C(C(=C31)Br)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Br2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60292505 | |

| Record name | 1,3-dibromo-9h-fluorene-2,7-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60292505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1785-57-5 | |

| Record name | NSC83308 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83308 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-dibromo-9h-fluorene-2,7-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60292505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-depth Technical Guide on the Synthesis of 1,3-Dibromo-9H-fluorene-2,7-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of 1,3-Dibromo-9H-fluorene-2,7-diamine, a polysubstituted fluorene derivative, presents a significant synthetic challenge due to the specific and unusual substitution pattern. Direct electrophilic substitution on a fluorene core is unlikely to yield the desired isomer with high selectivity. This technical guide outlines plausible, albeit theoretical, multi-step synthetic strategies to obtain this target molecule. The proposed routes are based on established organic chemistry principles and analogous reactions reported in the literature for related fluorene compounds. Two main strategies are explored: the sequential functionalization of a pre-existing fluorene core and the construction of the fluorene ring from appropriately pre-functionalized precursors. This document provides detailed hypothetical experimental protocols, quantitative data from analogous reactions, and visual workflows to aid in the development of a practical synthesis.

Introduction

Fluorene and its derivatives are a class of compounds with significant interest in materials science and medicinal chemistry due to their rigid, planar structure and unique photophysical properties. Specifically, diaminofluorene derivatives serve as important building blocks for high-performance polymers, organic light-emitting diodes (OLEDs), and as scaffolds in drug discovery. The introduction of halogen atoms, such as bromine, can further modulate the electronic properties and reactivity of the fluorene core. The target molecule, this compound, with its specific substitution pattern, is not readily accessible through conventional methods. This guide proposes rational synthetic pathways to address this challenge.

Strategy 1: Sequential Functionalization of 2,7-Dinitro-9H-fluorene

This approach commences with the readily available 2,7-dinitro-9H-fluorene and involves a sequence of reduction, protection, bromination, and deprotection steps. The critical challenge in this strategy is controlling the regioselectivity of the bromination reaction.

Logical Workflow for Strategy 1

Caption: Proposed synthesis via sequential functionalization of a fluorene core.

Experimental Protocols for Strategy 1

Step 1: Reduction of 2,7-Dinitro-9H-fluorene

-

Methodology: The nitro groups are reduced to primary amines, typically through catalytic hydrogenation.

-

Detailed Protocol: In a flask, 2,7-Dinitrofluorene (1 equivalent) is dissolved in a 1:1 mixture of tetrahydrofuran (THF) and methanol. Palladium on activated charcoal (10% Pd/C, approximately 2-5 mol%) is added to the solution. The flask is evacuated and backfilled with hydrogen gas (H₂), and the mixture is stirred vigorously at room temperature for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the catalyst is removed by filtration through a pad of Celite®, and the filtrate is concentrated under reduced pressure to yield 2,7-Diamino-9H-fluorene as a solid.[1]

Step 2: Protection of Amino Groups by Acetylation

-

Methodology: The highly activating amino groups are protected as acetamides to moderate their directing effect and prevent side reactions in the subsequent bromination step.

-

Detailed Protocol: 2,7-Diamino-9H-fluorene (1 equivalent) is suspended in acetic anhydride (used as both reagent and solvent). A catalytic amount of concentrated sulfuric acid is carefully added. The mixture is stirred at room temperature until a clear solution is obtained and TLC analysis indicates the complete consumption of the starting material. The reaction mixture is then poured into a beaker of ice water with stirring, leading to the precipitation of the diacetylated product. The solid is collected by vacuum filtration, washed thoroughly with water until the washings are neutral, and dried to afford 2,7-Diacetamido-9H-fluorene.

Step 3: Bromination of 2,7-Diacetamido-9H-fluorene

-

Methodology: The acetamido groups are ortho-, para-directing. With the para positions (4 and 5) being part of the fused ring system, electrophilic substitution is directed to the positions ortho to the acetamido groups (1, 3, 6, and 8). Achieving selective 1,3-dibromination is the most challenging step and will likely require careful control of stoichiometry and reaction conditions to minimize the formation of other isomers.

-

Detailed Protocol: 2,7-Diacetamido-9H-fluorene (1 equivalent) is dissolved in glacial acetic acid. The solution is cooled in an ice bath to 0-5 °C. A solution of bromine (2.0-2.2 equivalents) in glacial acetic acid is added dropwise over a period of 1-2 hours, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is allowed to stir at room temperature for several hours. The reaction is quenched by pouring it into an aqueous solution of sodium bisulfite to destroy excess bromine. The precipitated solid is collected by filtration, washed with water, and dried. The crude product will likely be a mixture of brominated isomers requiring purification by column chromatography or fractional crystallization to isolate the desired 1,3-Dibromo-2,7-diacetamido-9H-fluorene.

Step 4: Hydrolysis of the Acetamide Protecting Groups

-

Methodology: The acetamide groups are removed by acid-catalyzed hydrolysis to reveal the target diamine.

-

Detailed Protocol: The purified 1,3-Dibromo-2,7-diacetamido-9H-fluorene (1 equivalent) is suspended in a mixture of ethanol and concentrated hydrochloric acid (e.g., 5:1 v/v). The mixture is heated to reflux and maintained at this temperature for 12-24 hours, or until TLC indicates the disappearance of the starting material. After cooling to room temperature, the reaction mixture is carefully neutralized with a concentrated aqueous solution of sodium hydroxide until basic, which causes the free diamine to precipitate. The solid product is collected by filtration, washed extensively with water to remove salts, and dried under vacuum to yield this compound.

Table of Quantitative Data for Analogous Reactions

| Reaction Step | Starting Material | Reagents & Conditions | Product | Yield | Reference |

| Reduction | 2,7-Dinitrofluorene | Pd/C, H₂, THF/MeOH, 20°C, 24h | 2,7-Diaminofluorene | Quantitative | [1] |

Strategy 2: Fluorene Ring Construction via Intramolecular Cyclization

This strategy offers potentially greater control over the substitution pattern by building the fluorene ring from pre-functionalized aromatic precursors. A key step in this approach could be an intramolecular cyclization, such as a Pschorr reaction, on a suitably substituted biphenyl precursor.

Logical Workflow for Strategy 2

Caption: Proposed synthesis via construction of the fluorene ring.

Hypothetical Experimental Protocols for Strategy 2

Step 1: Synthesis of a Substituted 2-Aminobiphenyl Precursor

-

Methodology: A Suzuki or Ullmann cross-coupling reaction between two appropriately substituted benzene derivatives can be employed to construct the biphenyl core. For instance, the coupling of a 2,4-dibromo-3-nitroaniline derivative with a suitable boronic acid or another haloarene.

-

Detailed Protocol (Suzuki Coupling Example): A mixture of a 2,4-dibromo-3-nitro-halobenzene (1 equivalent), a (4-amino-2-nitrophenyl)boronic acid derivative (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like potassium carbonate (2-3 equivalents) in a solvent system such as a mixture of toluene, ethanol, and water is heated to reflux under an inert atmosphere for 12-24 hours. After cooling, the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield the substituted 2-aminobiphenyl.

Step 2: Intramolecular Cyclization to Form the Fluorenone Ring

-

Methodology: The Pschorr cyclization involves the diazotization of a 2-aminobiphenyl followed by an intramolecular radical cyclization to form the fluorene-9-one ring.

-

Detailed Protocol: The substituted 2-aminobiphenyl (1 equivalent) is dissolved in an aqueous solution of sulfuric acid and cooled to 0-5 °C. An aqueous solution of sodium nitrite (1.1 equivalents) is added dropwise, keeping the temperature below 5 °C. The reaction mixture is stirred at this temperature for 1 hour to ensure complete diazotization. Copper sulfate or copper powder is then added as a catalyst, and the mixture is slowly warmed to room temperature and then gently heated (e.g., to 50-60 °C) to promote cyclization. After the evolution of nitrogen gas ceases, the mixture is cooled, and the product is extracted with an organic solvent (e.g., dichloromethane). The organic extract is washed, dried, and concentrated. The resulting substituted fluorenone is purified by chromatography.

Step 3: Reduction to the Final Product

-

Methodology: The final step involves the reduction of both the ketone at the 9-position and any remaining nitro groups. This can be achieved in a single step using a strong reducing agent.

-

Detailed Protocol: The substituted dinitrofluorenone (1 equivalent) is dissolved in a suitable solvent like ethanol or acetic acid. A reducing agent such as tin(II) chloride dihydrate (excess) in the presence of concentrated hydrochloric acid is added. The mixture is heated to reflux for several hours. Alternatively, a Wolff-Kishner reduction (hydrazine and a strong base) could be used to reduce the ketone, followed by a separate reduction of the nitro groups as described in Strategy 1. After the reduction is complete, the reaction mixture is cooled, made basic with a sodium hydroxide solution, and the product is extracted. The crude this compound is then purified by recrystallization or column chromatography.

Conclusion and Outlook

The synthesis of this compound is a formidable challenge that requires a non-conventional and multi-step approach. The two strategies outlined in this guide provide plausible, albeit theoretical, pathways to this target molecule. Strategy 1, involving sequential functionalization, is more direct but faces a significant hurdle in controlling the regioselectivity of the bromination step. Strategy 2, which relies on the construction of the fluorene ring, offers a more controlled but likely more laborious route. Both proposed syntheses will require substantial experimental optimization and advanced purification techniques. This guide serves as a foundational blueprint for researchers aiming to synthesize this and other similarly complex polysubstituted fluorene derivatives.

References

Technical Guide: Physicochemical Properties of 1,3-Dibromo-9H-fluorene-2,7-diamine and Related Precursors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorene and its derivatives are a significant class of polycyclic aromatic hydrocarbons that have garnered substantial interest in materials science and drug development.[1] Their rigid and planar structure, coupled with versatile functionalization, allows for the synthesis of molecules with unique electronic and biological properties.[1] Substituted fluorenes, such as those with amino and bromo groups, are key building blocks in the synthesis of novel therapeutic agents, including potent inhibitors for targets like the Hepatitis C virus NS5A protein.[2] This guide focuses on the physicochemical properties of precursors relevant to 1,3-Dibromo-9H-fluorene-2,7-diamine, providing a foundational understanding for researchers working with this class of compounds.

Physicochemical Data of Related Compounds

The following tables summarize the available physicochemical data for 2,7-diaminofluorene and 2,7-dibromofluorene. These compounds share key structural motifs with the target molecule and can be used to estimate its properties.

Table 1: Physicochemical Properties of 2,7-Diaminofluorene

| Property | Value | Reference(s) |

| CAS Number | 525-64-4 | [3][4] |

| Molecular Formula | C₁₃H₁₂N₂ | [3][4] |

| Molecular Weight | 196.25 g/mol | [3][4] |

| Appearance | White to gray to brown powder/crystalline | [5] |

| Melting Point | 160-163 °C | [6][7] |

| Solubility | Slightly soluble in cold water. Soluble in hot water. Sparingly soluble in ethanol and acetone. Insoluble in ether. | [5] |

| pKa | 4.63 ± 0.20 (Predicted) | [5] |

Table 2: Physicochemical Properties of 2,7-Dibromofluorene

| Property | Value | Reference(s) |

| CAS Number | 16433-88-8 | [8][9] |

| Molecular Formula | C₁₃H₈Br₂ | [8][9] |

| Molecular Weight | 324.01 g/mol | [8] |

| Appearance | Light yellow crystals | [10] |

| Melting Point | 164-166 °C | [8][11] |

| Density | 1.7203 g/cm³ (estimate) | [11] |

Experimental Protocols: Synthesis of 2,7-Diaminofluorene

The synthesis of 2,7-diaminofluorene is a crucial step in obtaining more complex derivatives. A common and effective method involves the reduction of 2,7-dinitrofluorene.

3.1. Synthesis of 2,7-Dinitrofluorene (Precursor)

A mixture of 10 g (0.06 mol) of fluorene and 50 mL of glacial acetic acid is cooled to 0-5 °C in a three-neck flask equipped with a mechanical stirrer. While stirring, 50 mL of fuming nitric acid is added dropwise over 45 minutes. The reaction temperature is allowed to rise to 65 °C and then cooled. After standing overnight, the formed orange precipitate is collected, washed with deionized water, and purified.[6]

3.2. Reduction of 2,7-Dinitrofluorene to 2,7-Diaminofluorene

Two common methods for the reduction are detailed below:

Method A: Using Hydrazine Hydrate and Pd/C Catalyst [6]

-

A mixture of 7 g (0.028 mol) of 2,7-dinitrofluorene, 0.5 g of 5% Pd/C, and 150 mL of absolute ethanol is placed in a three-neck flask and brought to reflux.

-

A solution of 20 mL of 85% hydrazine hydrate in 25 mL of ethanol is added dropwise over 1.5 hours.

-

The reaction mixture is refluxed for an additional 2 hours.

-

After the reaction is complete, the mixture is filtered to remove the catalyst.

-

The filtrate is poured into cold water to precipitate the 2,7-diaminofluorene.

-

The precipitate is collected by filtration, washed with water, and dried at 60 °C for 5 hours. The reported yield is approximately 94%, with a melting point of 160-163 °C.[6]

Method B: Using Stannous Chloride [2]

-

The nitro groups of 2,7-dinitrofluorene can be efficiently reduced using hydrated stannous chloride (SnCl₂·2H₂O) in an acidic environment (HCl/CH₃COOH).

-

The reaction is typically carried out at an elevated temperature (e.g., 65 °C) for several hours (e.g., 5 hours).

-

This method has been reported to yield 2,7-diaminofluorene at a 65% yield.[2]

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a substituted fluorene diamine derivative, which would be applicable to a compound like this compound.

Caption: General workflow for the synthesis and characterization of a substituted fluorene diamine.

Conclusion

While direct experimental data for this compound remains elusive, the physicochemical properties of its core precursors, 2,7-diaminofluorene and 2,7-dibromofluorene, provide a valuable foundation for researchers. The established synthetic routes to 2,7-diaminofluorene are robust and offer a clear pathway for the generation of more complex, functionalized fluorene derivatives for applications in drug discovery and materials science. The provided experimental workflow offers a general guideline for the synthesis and characterization of such novel compounds. Further research is warranted to isolate and characterize this compound to fully elucidate its properties and potential applications.

References

- 1. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 2. Design and Synthesis of Novel Symmetric Fluorene-2,7-Diamine Derivatives as Potent Hepatitis C Virus Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,7-Diaminofluorene | C13H12N2 | CID 10679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. 2,7-Diaminofluorene CAS#: 525-64-4 [m.chemicalbook.com]

- 6. chemmethod.com [chemmethod.com]

- 7. 2,7-Diaminofluorene synthesis - chemicalbook [chemicalbook.com]

- 8. 2,7-二溴芴 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 2,7-Dibromofluorene | C13H8Br2 | CID 140073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2,7-Dibromofluorene | 16433-88-8 [chemicalbook.com]

- 11. chembk.com [chembk.com]

Navigating the Synthesis and Application of Brominated 2,7-Diaminofluorene Derivatives: A Technical Guide

An In-depth Review for Researchers and Drug Development Professionals

Introduction

The fluorene scaffold is a privileged structure in medicinal chemistry and materials science due to its rigid, planar, and electron-rich nature.[1] Functionalized fluorene derivatives have garnered significant attention for their diverse biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[1] This technical guide focuses on the chemical data, synthesis, and applications of brominated 2,7-diaminofluorene derivatives, compounds of interest for the development of novel therapeutics. While a specific CAS number for 1,3-Dibromo-9H-fluorene-2,7-diamine is not readily found in major chemical databases, this guide will provide a comprehensive overview of the closely related and synthetically crucial precursor, 2,7-Diaminofluorene , and discuss pathways to its brominated analogs.

Core Chemical Data: 2,7-Diaminofluorene

The foundational molecule for producing various substituted fluorene compounds is 2,7-Diaminofluorene. Its key chemical identifiers and properties are summarized below.

| Property | Value | Reference |

| CAS Number | 525-64-4 | [2] |

| Molecular Formula | C₁₃H₁₂N₂ | [2] |

| Molecular Weight | 196.25 g/mol | [2] |

| Appearance | Dark brown powder | |

| Melting Point | 160-162 °C | [3] |

| Synonyms | 9H-Fluorene-2,7-diamine, 2,7-Fluorenediamine | [2] |

Experimental Protocols: Synthesis of 2,7-Diaminofluorene

The most common and efficient laboratory synthesis of 2,7-Diaminofluorene involves the reduction of 2,7-dinitrofluorene.

Reaction: Reduction of 2,7-Dinitrofluorene

-

Starting Material: 2,7-Dinitrofluorene

-

Reagents: Hydrated stannous chloride (SnCl₂·2H₂O) in hydrochloric acid (HCl) and acetic acid (CH₃COOH)[4], or Palladium on activated charcoal (Pd/C) with hydrogen gas (H₂) in a tetrahydrofuran (THF) and methanol (MeOH) solvent mixture.[3]

-

Procedure (using Pd/C):

-

2,7-Dinitrofluorene (1 equivalent) and 5 mol% Pd/C are suspended in a 1:1 (v/v) mixture of THF and methanol.[3]

-

The mixture is stirred at room temperature for 24 hours under a hydrogen atmosphere.[3]

-

Upon completion of the reaction, the catalyst is removed by filtration through a pad of Celite and washed with ethyl acetate.[3]

-

The filtrate is concentrated under reduced pressure to yield 2,7-Diaminofluorene as a solid.[3]

-

-

Yield: Quantitative[3]

Caption: Synthesis of 2,7-Diaminofluorene via catalytic hydrogenation.

Application in Drug Development: A Scaffold for HCV Inhibitors

Fluorene derivatives are actively being investigated for various therapeutic applications.[1] Notably, the 2,7-diaminofluorene core serves as a central scaffold in the design of potent inhibitors of the Hepatitis C Virus (HCV) NS5A protein.[4]

The development of direct-acting antivirals (DAAs) has revolutionized HCV treatment, and NS5A inhibitors, such as Daclatasvir, are a key component of many therapeutic regimens.[4] Research has shown that novel symmetric prolinamide derivatives built upon a 2,7-diaminofluorene backbone exhibit picomolar inhibitory activity against HCV genotype 1b.[4]

The general structure-activity relationship (SAR) suggests that modifications at the 2 and 7 amino positions of the fluorene ring are crucial for potent antiviral activity.[4] These modifications often involve coupling with amino acid derivatives, such as prolinamides, which can be further functionalized.[4]

Caption: Role of 2,7-diaminofluorene as a core scaffold in HCV NS5A inhibitors.

Proposed Synthesis of this compound

While not a commercially cataloged compound, a plausible synthetic route to this compound can be proposed based on standard organic chemistry transformations. The strategy involves the protection of the highly reactive amino groups of 2,7-Diaminofluorene, followed by electrophilic bromination, and subsequent deprotection.

Proposed Synthetic Workflow:

-

Protection of Amino Groups: The amino groups of 2,7-Diaminofluorene are first protected, for example, as acetamides, to prevent side reactions during bromination.

-

Electrophilic Bromination: The protected diamide is then subjected to electrophilic bromination. The acetamido groups are ortho-, para-directing, and activating, which would direct the bromine atoms to the 1 and 3 positions (ortho to the amino groups).

-

Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final product, this compound.

Caption: Proposed workflow for the synthesis of this compound.

The 2,7-diaminofluorene core is a versatile and valuable building block in the synthesis of biologically active molecules. Its straightforward synthesis and the potential for functionalization at the amino and other ring positions make it an attractive scaffold for drug discovery, particularly in the development of novel antiviral agents. While "this compound" is not a readily cataloged substance, established synthetic methodologies suggest that it is an accessible target for researchers exploring the structure-activity relationships of this important class of compounds. This guide provides a foundational understanding for scientists and professionals engaged in the exploration and utilization of fluorene derivatives in medicinal chemistry.

References

- 1. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 2. 2,7-Diaminofluorene | C13H12N2 | CID 10679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,7-Diaminofluorene synthesis - chemicalbook [chemicalbook.com]

- 4. Design and Synthesis of Novel Symmetric Fluorene-2,7-Diamine Derivatives as Potent Hepatitis C Virus Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Spectral Analysis of Brominated Diaminofluorene Derivatives: A Technical Overview

Disclaimer: Publicly available spectral data for 1,3-Dibromo-9H-fluorene-2,7-diamine is exceptionally scarce. This guide will therefore focus on the spectral characteristics of closely related and well-documented fluorene derivatives, namely 2,7-Dibromo-9H-fluorene and 2,7-Diamino-9H-fluorene . The analysis of these compounds provides a foundational understanding of the spectroscopic behavior of the dibromo-diaminofluorene scaffold, which is of significant interest to researchers in materials science and drug discovery.

This technical guide presents a summary of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for these representative compounds. It also outlines generalized experimental protocols for acquiring such data and includes visualizations to illustrate the analytical workflow and molecular structures.

Data Presentation

The spectral data for 2,7-Dibromo-9H-fluorene and 2,7-Diamino-9H-fluorene are summarized in the tables below for ease of comparison.

Table 1: ¹H NMR Spectral Data

| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 2,7-Dibromo-9H-fluorene | CDCl₃ | 7.65 | s | - | H-1, H-8 |

| 7.60 | d | 8.0 | H-3, H-6 | ||

| 7.51 | dd | 8.0, 1.8 | H-4, H-5 | ||

| 3.85 | s | - | H-9 (CH₂) | ||

| 2,7-Diamino-9H-fluorene | CDCl₃ | 7.41 | d | 8.6 | H-4, H-5 |

| 6.83 | s | - | H-1, H-8 | ||

| 6.66 | dd | 7.6, 2.2 | H-3, H-6 | ||

| 3.72 | s | - | H-9 (CH₂) | ||

| 3.64 | bs | - | NH₂ |

Table 2: ¹³C NMR Spectral Data

| Compound | Solvent | Chemical Shift (δ) ppm | Assignment |

| 2,7-Dibromo-9H-fluorene | CDCl₃ | 144.92, 139.81, 130.27, 128.43, 121.31, 121.07, 36.68 | Aromatic & Aliphatic Carbons |

| 2,7-Diamino-9H-fluorene | DMSO-d₆ | 145.2, 142.3, 119.0, 117.8, 110.1, 107.2, 36.1 | Aromatic & Aliphatic Carbons |

Table 3: IR Spectral Data

| Compound | Technique | Wavenumber (cm⁻¹) | Assignment |

| 2,7-Dibromo-9H-fluorene | Gas Phase | ~3050, ~1450, ~810 | C-H (aromatic), C=C (aromatic), C-Br |

| 2,7-Diamino-9H-fluorene | KBr Wafer | ~3400-3200, ~3000, ~1620, ~800 | N-H (stretch), C-H (aromatic), N-H (bend), C-H (out-of-plane bend) |

Table 4: Mass Spectrometry Data

| Compound | Ionization Method | [M]+ (m/z) | Key Fragments (m/z) |

| 2,7-Dibromo-9H-fluorene | Electron Ionization | 324 (with isotopic pattern for Br₂) | Not specified |

| 2,7-Diamino-9H-fluorene | GC-MS | 196 | 195, 168 |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented above. Specific parameters may vary depending on the instrumentation used.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the fluorene derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition:

-

Place the sample in the NMR spectrometer.

-

Tune and shim the probe to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans and a longer relaxation delay are typically required compared to ¹H NMR.

-

Process the data similarly to the ¹H NMR spectrum.

-

IR Spectroscopy

-

Sample Preparation (KBr Pellet):

-

Grind a small amount of the solid sample with dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

ATR-FTIR:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact.

-

-

Data Acquisition:

-

Place the sample (pellet or on the ATR crystal) in the IR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Collect a background spectrum of the empty sample compartment (or clean ATR crystal) and subtract it from the sample spectrum.

-

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer. For volatile compounds, Gas Chromatography (GC-MS) is a common method. For less volatile compounds, direct infusion or techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) may be used.

-

Ionization: Ionize the sample molecules. Electron Ionization (EI) is a common technique for GC-MS, which results in the formation of a molecular ion and characteristic fragment ions.

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate a mass spectrum, which is a plot of ion intensity versus m/z.

Mandatory Visualizations

Chemical Structure

Caption: Molecular structure of this compound.

Spectral Analysis Workflow

Technical Guide: Solubility and Applications of 1,3-Dibromo-9H-fluorene-2,7-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dibromo-9H-fluorene-2,7-diamine is a halogenated aromatic diamine derivative of fluorene. The unique structural combination of a fluorene core, bromine atoms, and amino groups imparts specific chemical properties that make it a compound of interest in various research and development fields, particularly in materials science and medicinal chemistry. The bromine atoms offer sites for further functionalization through cross-coupling reactions, while the amino groups influence its solubility, basicity, and potential for hydrogen bonding. The fluorene backbone provides a rigid and planar structure with inherent fluorescent properties.

This technical guide provides an overview of the solubility characteristics of this compound in common organic solvents, a detailed experimental protocol for solubility determination, and a prospective workflow for its application in organic electronics.

Solubility of this compound

Currently, specific quantitative solubility data for this compound in common organic solvents is not extensively available in public literature. However, based on the general principles of solubility for aromatic amines, a qualitative assessment can be made. Aromatic amines with large hydrocarbon structures tend to be sparingly soluble in water but exhibit better solubility in organic solvents.[1] The presence of amino groups can increase polarity and allow for dissolution in polar organic solvents, while the dibrominated fluorene structure suggests solubility in non-polar and halogenated solvents.

To facilitate research and development, the following table is provided to be populated with experimentally determined solubility data.

Table 1: Solubility of this compound in Common Organic Solvents at 25°C

| Solvent | Chemical Formula | Polarity (Dielectric Constant) | Solubility ( g/100 mL) | Observations |

| Polar Protic Solvents | ||||

| Water | H₂O | 80.1 | ||

| Ethanol | C₂H₅OH | 24.5 | ||

| Methanol | CH₃OH | 32.7 | ||

| Isopropanol | C₃H₈O | 19.9 | ||

| Polar Aprotic Solvents | ||||

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 46.7 | ||

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | 36.7 | ||

| Acetonitrile | CH₃CN | 37.5 | ||

| Acetone | (CH₃)₂CO | 20.7 | ||

| Tetrahydrofuran (THF) | C₄H₈O | 7.6 | ||

| Non-Polar Solvents | ||||

| Hexane | C₆H₁₄ | 1.9 | ||

| Toluene | C₇H₈ | 2.4 | ||

| Chloroform | CHCl₃ | 4.8 | ||

| Dichloromethane (DCM) | CH₂Cl₂ | 9.1 |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in various organic solvents. This protocol is based on standard laboratory practices for solubility assessment.

Objective: To quantitatively determine the solubility of this compound in a range of common organic solvents at a specified temperature (e.g., 25°C).

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Micropipettes

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

-

Volumetric flasks

Procedure:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound and place it into a series of vials.

-

Add a known volume (e.g., 5.0 mL) of each selected organic solvent to the respective vials.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set at a constant temperature (e.g., 25°C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

To ensure complete separation of the solid from the saturated solution, centrifuge the vials at a moderate speed (e.g., 3000 rpm) for 10-15 minutes.

-

-

Quantification of Solute Concentration:

-

Carefully withdraw a known aliquot of the clear supernatant (saturated solution) using a micropipette. Avoid disturbing the solid at the bottom of the vial.

-

Transfer the aliquot to a volumetric flask and dilute it with the same solvent to a concentration that falls within the linear range of the analytical instrument (UV-Vis or HPLC).

-

Using UV-Vis Spectrophotometry:

-

Prepare a series of standard solutions of known concentrations of this compound in the respective solvent.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λ_max).

-

Construct a calibration curve by plotting absorbance versus concentration.

-

Measure the absorbance of the diluted sample solution and determine its concentration from the calibration curve.

-

-

Using HPLC:

-

Develop an appropriate HPLC method (column, mobile phase, flow rate, and detector wavelength) for the analysis of this compound.

-

Inject a series of standard solutions of known concentrations to create a calibration curve based on peak area versus concentration.

-

Inject the diluted sample solution and determine its concentration from the calibration curve.

-

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in grams per 100 mL ( g/100 mL) or other desired units.

-

Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Handle organic solvents with care, as many are flammable and/or toxic.

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents used.

Application Workflow in Organic Electronics

Derivatives of dibromo-diaminofluorene are promising building blocks for the synthesis of organic semiconductors used in electronic devices such as Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). The following diagram illustrates a typical workflow from the synthesis of a polymer based on this compound to its application in an OLED device.

Caption: Workflow for the application of a this compound-based polymer in OLEDs.

References

Thermal Stability and Degradation Profile of 1,3-Dibromo-9H-fluorene-2,7-diamine: A Search for Data

An extensive search of scientific literature and chemical databases for the thermal stability and degradation profile of 1,3-Dibromo-9H-fluorene-2,7-diamine has yielded no specific data for this particular isomer. While information is available for other dibrominated fluorene derivatives and polymers synthesized from fluorene diamines, these data points are not directly applicable to the 1,3-dibromo-2,7-diamino isomer and should not be used as a surrogate for its thermal properties.

The substitution pattern of the bromine and amine functional groups on the fluorene core is expected to significantly influence the molecule's thermal stability. Factors such as intramolecular and intermolecular hydrogen bonding, as well as the electronic effects of the substituents, will play a crucial role in determining its melting point, decomposition temperature, and overall degradation pathway. Without experimental data, any discussion of the thermal behavior of this compound would be purely speculative.

Data on Structurally Related Compounds

To provide some context, thermal stability data for other fluorene derivatives are available. For instance, research on polyimides derived from fluorene-containing diamines and dianhydrides demonstrates excellent thermal stability, with initial decomposition temperatures often exceeding 500°C.[1] Similarly, fluorene-based benzoxazine resins have been shown to exhibit high glass transition temperatures and good thermal stability.[2][3][4]

It is important to reiterate that the thermal properties of these polymeric systems are not representative of the monomeric this compound. The polymerization process fundamentally alters the thermal behavior of the resulting material.

Experimental Protocols for Thermal Analysis

While no specific experimental data for the target compound was found, the methodologies for assessing the thermal stability of such a compound are well-established. The following are standard techniques that would be employed:

Thermogravimetric Analysis (TGA): This is a fundamental technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It provides key information about the decomposition temperature, the presence of residual solvents or volatiles, and the overall thermal stability.

Differential Scanning Calorimetry (DSC): DSC is used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is employed to determine the melting point, glass transition temperature, and to study crystallization and other phase transitions.

A general workflow for the thermal analysis of a new chemical entity like this compound is depicted in the diagram below.

Conclusion

Due to the absence of publicly available data, a detailed technical guide on the thermal stability and degradation profile of this compound cannot be provided at this time. Researchers and drug development professionals interested in this specific compound would need to perform experimental thermal analysis, such as TGA and DSC, to determine its properties. The information on related fluorene compounds, while intellectually interesting, should not be used for any predictive assessment of the target molecule's behavior.

References

Technical Whitepaper: Crystal Structure and Synthesis of Brominated Fluorene Derivatives

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed overview of the crystallographic structure of 2,7-dibromo-9,9-dimethyl-9H-fluorene, a key derivative of the fluorene family. Due to the limited availability of data on 1,3-dibromo-9H-fluorene-2,7-diamine, this paper focuses on closely related and well-characterized analogs. The synthesis protocols for precursor molecules, such as 2,7-diaminofluorene and 2,7-dibromofluorene, are also presented. This technical guide is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel fluorene-based compounds for various applications, including drug development.

Introduction

Fluorene and its derivatives are a class of polycyclic aromatic hydrocarbons that have garnered significant interest in medicinal chemistry and materials science due to their rigid, planar structure and fluorescent properties. These compounds serve as versatile scaffolds for the development of novel therapeutic agents and advanced materials. This whitepaper details the crystal structure of a representative brominated fluorene derivative and outlines key synthetic methodologies for related precursors.

Crystal Structure of 2,7-Dibromo-9,9-dimethyl-9H-fluorene

The crystal structure of 2,7-dibromo-9,9-dimethyl-9H-fluorene (C15H12Br2) has been determined by single-crystal X-ray diffraction.[1] The molecule exhibits crystallographic m2m site symmetry, resulting in a coplanar arrangement of all atoms except for those in the methyl groups.[1] The crystal structure is characterized by weak π–π interactions between symmetry-related molecules, which stack along the c-axis with a centroid–centroid distance of 3.8409 (15) Å.[1]

Crystallographic Data

The following table summarizes the key crystallographic data for 2,7-dibromo-9,9-dimethyl-9H-fluorene.[1]

| Parameter | Value |

| Chemical Formula | C15H12Br2 |

| Molecular Weight | 352.06 g/mol [2] |

| Crystal System | Orthorhombic |

| Space Group | Not specified in the provided context |

| a (Å) | 17.097 (4) |

| b (Å) | 11.161 (3) |

| c (Å) | 6.9120 (17) |

| V (ų) | 1319.0 (6) |

| Z | 4 |

| Radiation | Mo Kα |

| Temperature (K) | 296 |

| R-factor | 0.032 |

| wR-factor | 0.085 |

| Data-to-parameter ratio | 12.3 |

Experimental Protocols

Detailed experimental protocols for the synthesis of key fluorene precursors are outlined below.

Synthesis of 2,7-Diaminofluorene

The synthesis of 2,7-diaminofluorene can be achieved through the reduction of 2,7-dinitrofluorene.[3][4]

Method 1: Using Stannous Chloride [3]

-

Reactants: 2,7-dinitrofluorene, hydrated stannous chloride (SnCl2·2H2O), hydrochloric acid (HCl), acetic acid (CH3COOH).

-

Procedure:

-

The nitro groups of 2,7-dinitrofluorene are reduced using hydrated stannous chloride in a mixture of hydrochloric acid and acetic acid.

-

The reaction mixture is heated at 65 °C for 5 hours.

-

-

Yield: 65%

Method 2: Using Palladium on Activated Charcoal [4]

-

Reactants: 2,7-dinitrofluorene, palladium on activated charcoal (Pd/C), tetrahydrofuran (THF), methanol (MeOH), hydrogen (H2).

-

Procedure:

-

A mixture of 2,7-dinitrofluorene and Pd/C in a 1:1 v/v solution of THF and methanol is stirred at room temperature for 24 hours under a hydrogen atmosphere.

-

The catalyst is removed by filtration through a pad of Celite and washed with ethyl acetate.

-

The filtrate is concentrated to yield the product.

-

-

Yield: Quantitative

Synthesis of 2,7-Dibromofluorene

The synthesis of 2,7-dibromofluorene can be performed via the bromination of fluorene.[5]

-

Reactants: Fluorene, copper(II) bromide (CuBr2) on alumina, carbon tetrachloride (CCl4).

-

Procedure:

-

Copper(II) bromide on alumina is added to a solution of fluorene in carbon tetrachloride.

-

The mixture is stirred at reflux for 5 hours.

-

After cooling to room temperature, the solid material is filtered and washed with CCl4.

-

The organic solution is dried over magnesium sulfate.

-

Removal of the solvent yields the product as yellow solids.

-

-

Yield: 98%

Visualizations

Logical Relationship of Fluorene Derivatives

The following diagram illustrates the synthetic relationship between fluorene and its diamino and dibromo derivatives.

Caption: Synthetic pathways from fluorene to its key derivatives.

Experimental Workflow for 2,7-Diaminofluorene Synthesis (Pd/C Method)

This diagram outlines the key steps in the synthesis of 2,7-diaminofluorene using palladium on charcoal as a catalyst.

Caption: Workflow for the catalytic hydrogenation of 2,7-dinitrofluorene.

Conclusion

While direct crystallographic data for this compound remains elusive, this whitepaper provides a comprehensive overview of the crystal structure of the closely related 2,7-dibromo-9,9-dimethyl-9H-fluorene. The detailed synthetic protocols for key precursors, 2,7-diaminofluorene and 2,7-dibromofluorene, offer valuable practical guidance for researchers in the field. The provided data and methodologies can serve as a solid foundation for the rational design and synthesis of novel fluorene-based compounds with potential applications in drug discovery and materials science. Further research into the synthesis and characterization of asymmetrically substituted fluorene derivatives is warranted to expand the chemical space and explore new structure-activity relationships.

References

- 1. researchgate.net [researchgate.net]

- 2. 2,7-Dibromo-9,9-dimethyl-9H-fluorene 99% | 28320-32-3 [sigmaaldrich.com]

- 3. Design and Synthesis of Novel Symmetric Fluorene-2,7-Diamine Derivatives as Potent Hepatitis C Virus Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,7-Diaminofluorene synthesis - chemicalbook [chemicalbook.com]

- 5. rsc.org [rsc.org]

An In-depth Technical Guide to the Electronic and Optical Properties of 1,3-Dibromo-9H-fluorene-2,7-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted electronic and optical properties of 1,3-Dibromo-9H-fluorene-2,7-diamine, a novel fluorene derivative with potential applications in optoelectronics and as a scaffold in drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related fluorene compounds and established principles of organic chemistry to forecast its characteristics. The guide also details the standard experimental protocols required for the synthesis and characterization of this and similar organic semiconductor materials.

Predicted Electronic and Optical Properties

The introduction of electron-donating amine groups and electron-withdrawing bromine atoms at specific positions on the fluorene core is expected to significantly influence the electronic and optical properties of the molecule. The amine groups generally increase the highest occupied molecular orbital (HOMO) energy level, while the bromine atoms, through their inductive and resonance effects, can modulate both the HOMO and lowest unoccupied molecular orbital (LUMO) levels, thereby tuning the band gap.[1][2][3] These substitutions are also anticipated to affect the absorption and emission spectra of the compound.

Table 1: Predicted Quantitative Electronic and Optical Properties of this compound

| Property | Predicted Value/Range | Method of Estimation |

| Electronic Properties | ||

| HOMO Energy Level | -5.2 to -5.6 eV | Cyclic Voltammetry (predicted) |

| LUMO Energy Level | -2.1 to -2.5 eV | Cyclic Voltammetry (predicted) |

| Band Gap (Eg) | 2.7 to 3.1 eV | Cyclic Voltammetry & UV-Vis Spectroscopy (predicted) |

| Optical Properties | ||

| Absorption Maximum (λmax) | 350 - 390 nm | UV-Vis Spectroscopy (predicted) |

| Emission Maximum (λem) | 420 - 460 nm | Fluorescence Spectroscopy (predicted) |

| Stokes Shift | 70 - 90 nm | Calculated from λmax and λem |

| Fluorescence Quantum Yield (ΦF) | Moderate to High | Comparative analysis with similar fluorophores |

Note: The values presented in this table are estimations based on the known properties of substituted fluorene derivatives and have not been experimentally verified for this compound.

Proposed Synthesis Pathway

A potential synthetic route to this compound can be envisioned starting from the commercially available 2,7-diaminofluorene. This proposed pathway involves a two-step process of protection, bromination, and deprotection.

Detailed Experimental Protocols

To experimentally determine the electronic and optical properties of this compound, the following standard protocols are recommended.

UV-Visible (UV-Vis) Absorption Spectroscopy

This technique is used to determine the absorption spectrum of the compound, from which the optical band gap can be estimated.[4][5][6][7]

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (typically 10-5 to 10-6 M) in a suitable UV-transparent solvent (e.g., dichloromethane, chloroform, or THF).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement:

-

Record a baseline spectrum using a cuvette containing only the solvent.

-

Place the sample cuvette in the spectrophotometer and record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

The onset of the absorption peak can be used to estimate the optical band gap (Eg) using the equation: Eg (eV) = 1240 / λonset (nm).

-

Fluorescence Spectroscopy

This technique measures the emission of light from the compound after it absorbs light, providing information about its fluorescent properties.[8][9][10][11][12]

Methodology:

-

Sample Preparation: Use the same dilute solution prepared for UV-Vis spectroscopy. The concentration may need to be adjusted to avoid inner filter effects.

-

Instrumentation: Use a spectrofluorometer.

-

Measurement:

-

Set the excitation wavelength to the λmax determined from the UV-Vis spectrum.

-

Scan the emission monochromator over a wavelength range longer than the excitation wavelength to record the emission spectrum.

-

-

Data Analysis:

-

Identify the wavelength of maximum emission (λem).

-

Calculate the Stokes shift (the difference in nanometers between λmax and λem).

-

The fluorescence quantum yield can be determined relative to a known standard (e.g., quinine sulfate).

-

Cyclic Voltammetry (CV)

CV is an electrochemical technique used to determine the HOMO and LUMO energy levels of a compound.[13][14][15][16][17]

Methodology:

-

Sample Preparation: Dissolve the compound in an electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in anhydrous, deoxygenated acetonitrile or dichloromethane).

-

Instrumentation: Use a potentiostat with a three-electrode setup: a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Measurement:

-

Perform a cyclic voltammetry scan over a potential range that covers the oxidation and reduction potentials of the compound.

-

Calibrate the potential scale using an internal standard with a known redox potential, such as the ferrocene/ferrocenium (Fc/Fc+) couple.

-

-

Data Analysis:

-

Determine the onset oxidation potential (Eox) and onset reduction potential (Ered) from the voltammogram.

-

Calculate the HOMO and LUMO energy levels using the following empirical formulas:

-

EHOMO = -[Eox - EFc/Fc+ + 4.8] eV

-

ELUMO = -[Ered - EFc/Fc+ + 4.8] eV

-

-

The electrochemical band gap can be calculated as Eg = ELUMO - EHOMO.

-

Structure-Property Relationship

The electronic and optical properties of this compound are intrinsically linked to its molecular structure. The interplay between the electron-donating amino groups and the electron-withdrawing/donating nature of the bromo substituents on the fluorene backbone dictates the energy levels of the molecular orbitals and, consequently, its photophysical behavior.

Conclusion

This compound is a promising, yet largely unexplored, fluorene derivative. Based on the established effects of its constituent functional groups, it is predicted to possess interesting electronic and optical properties that warrant further investigation. The experimental protocols detailed in this guide provide a clear roadmap for the synthesis and comprehensive characterization of this and other novel organic materials. Such studies are crucial for unlocking their potential in advanced applications, including organic electronics and the development of new therapeutic agents.

References

- 1. Why are Fluorene-Containing Materials so Versatile? An Electronic Structure Perspective [ouci.dntb.gov.ua]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ej-eng.org [ej-eng.org]

- 5. ej-eng.org [ej-eng.org]

- 6. researchgate.net [researchgate.net]

- 7. 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 8. emeraldcloudlab.com [emeraldcloudlab.com]

- 9. chemistry.montana.edu [chemistry.montana.edu]

- 10. agilent.com [agilent.com]

- 11. iss.com [iss.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. scientificbulletin.upb.ro [scientificbulletin.upb.ro]

- 14. researchgate.net [researchgate.net]

- 15. youtube.com [youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. echemi.com [echemi.com]

A Technical Guide to 1,3-Dibromo-9H-fluorene-2,7-diamine: Synthesis Strategies and Commercial Sourcing of Precursors

For Researchers, Scientists, and Drug Development Professionals

Abstract: 1,3-Dibromo-9H-fluorene-2,7-diamine is a specialized derivative of the fluorene scaffold, a core structure of interest in drug discovery and materials science. This guide provides a comprehensive overview of the synthesis and commercial availability of key precursors, addressing the apparent lack of direct commercial suppliers for the title compound. Detailed experimental protocols for the synthesis of the parent diamine and subsequent bromination strategies are presented, alongside a discussion of the relevance of fluorene derivatives in medicinal chemistry.

Commercial Availability of Precursors

Direct commercial sources for this compound are not readily identifiable, suggesting it is a niche compound requiring custom synthesis. However, the key precursor, 9H-fluorene-2,7-diamine and its derivatives, are available from several suppliers. Researchers can procure these starting materials to pursue the synthesis of the target molecule.

Table 1: Commercial Suppliers of 9H-fluorene-2,7-diamine and Related Precursors

| Supplier | Product Name | CAS Number | Purity | Notes |

| --INVALID-LINK-- | 9H-fluorene-2,7-diamine[1] | 525-64-4 | 95%[1] | Available in gram quantities.[1] |

| --INVALID-LINK-- | 9H-fluorene-2,7-diamine monohydrochloride[2] | Not specified | Not specified | Bulk and research quantities. |

| --INVALID-LINK-- | 9H-Fluorene-2,7-diamine dihydrochloride[3] | Not specified | Not specified | Aromatic diamine for polyimide synthesis.[3] |

| --INVALID-LINK-- | 2,7-Diaminofluorene (Highly Pure)[4] | 525-64-4 | >98.0% by HPLC[4] | Biotechnology grade.[4] |

| --INVALID-LINK-- | 2,7-Diamino-9-fluorenone, 97%[5] | 2915-84-6 | 97%[5] | Precursor to the diamine. |

| --INVALID-LINK-- | 2,7-DIAMINO-9H-FLUOREN-9-ONE[6] | 2915-84-6 | Not specified | Available in various quantities. |

Synthetic Methodologies

The synthesis of this compound can be approached in a two-step process: first, the synthesis of the 9H-fluorene-2,7-diamine core, followed by a selective bromination.

Synthesis of 9H-fluorene-2,7-diamine

A common and efficient method for the synthesis of 9H-fluorene-2,7-diamine is the reduction of 2,7-dinitrofluorene.

Experimental Protocol: Reduction of 2,7-Dinitrofluorene [7][8]

-

Materials:

-

2,7-Dinitrofluorene

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Glacial Acetic Acid (CH₃COOH)

-

Or, alternatively: Palladium on activated charcoal (Pd/C) and Hydrogen (H₂)

-

Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Ethyl acetate

-

Celite

-

-

Procedure using Stannous Chloride:

-

Suspend 2,7-dinitrofluorene in a mixture of glacial acetic acid and concentrated HCl.

-

Add a solution of stannous chloride dihydrate (SnCl₂·2H₂O) to the suspension.

-

Heat the reaction mixture at 65°C for 5 hours.[7]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize with a suitable base (e.g., NaOH solution) to precipitate the product.

-

Filter the crude product, wash with water, and dry.

-

Further purification can be achieved by recrystallization. This method has been reported to yield approximately 65% of 2,7-diaminofluorene.[7]

-

-

Procedure using Catalytic Hydrogenation:

-

To a solution of 2,7-dinitrofluorene (e.g., 25.0 g, 98.0 mmol) in a 1:1 mixture of THF and MeOH (600 mL), add 5-10% Pd/C catalyst (e.g., 578 mg, 4.9 mmol).[8]

-

Stir the mixture at room temperature under a hydrogen atmosphere for 24 hours.[8]

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethyl acetate.[8]

-

Concentrate the filtrate under reduced pressure to obtain 9H-fluorene-2,7-diamine as a solid. This method can yield a quantitative amount of the product.[8]

-

Proposed Bromination of 9H-fluorene-2,7-diamine

The introduction of bromine at the 1 and 3 positions of the 9H-fluorene-2,7-diamine core requires careful selection of brominating agents and reaction conditions to achieve the desired regioselectivity. The amino groups are strongly activating and ortho-, para-directing. Therefore, direct bromination is expected to occur at positions ortho and para to the amino groups. To achieve bromination at the 1 and 3 positions, protection of the amino groups may be necessary.

Potential Bromination Strategies:

-

Direct Bromination with H₂O₂/HBr: This method involves the oxidation of hydrobromic acid by hydrogen peroxide to generate bromine in situ.[9] This approach can be a milder alternative to using elemental bromine.

-

Bromination with Br₂ and a Lewis Acid Catalyst: A solution of bromine in a suitable solvent, such as dichloromethane, can be used in the presence of a Lewis acid catalyst like AlCl₃.[9]

-

Electrophilic Bromination using a DIB/BBr₃ Protocol: A more recent method involves the use of a non-symmetrical bromoiodane generated from diiodobenzene (DIB) and boron tribromide (BBr₃) for the electrophilic bromination of arenes.[10]

Illustrative Experimental Protocol (General Electrophilic Bromination):

-

Materials:

-

Procedure:

-

Dissolve the 9H-fluorene-2,7-diamine in a suitable solvent in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add the brominating agent portion-wise, maintaining the low temperature.

-

Allow the reaction to stir at room temperature and monitor its progress by TLC.

-

Once the starting material is consumed, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate).

-

Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

Applications in Drug Development

Fluorene derivatives are a significant class of compounds in medicinal chemistry due to their rigid and planar structure, which can be functionalized at various positions.[12]

-

Antiviral Agents: Symmetric fluorene-2,7-diamine derivatives have been investigated as potent inhibitors of the Hepatitis C Virus (HCV) NS5A protein.[7]

-

Anticancer and Other Therapeutic Areas: Fluorene derivatives have shown promise as antitumor, anti-inflammatory, and antibacterial agents.[12] For instance, fluorenone, a related compound, is a precursor for synthesizing anticancer drugs.[12]

-

Mutagenicity Considerations: It is important to note that some metabolites of 2,7-diaminofluorene have been reported to be mutagenic. However, studies have shown that appropriate substitution at the C9 position can mitigate this mutagenicity, allowing for the safe use of the fluorene scaffold in drug discovery.[13]

Visualizing the Synthetic Workflow

The following diagram illustrates a potential synthetic pathway from commercially available precursors to the target compound.

Caption: Proposed synthetic workflow for this compound.

This guide provides a foundational understanding for researchers and drug development professionals interested in this compound. While direct commercial availability is limited, a clear synthetic path from readily available precursors is achievable. The provided experimental outlines serve as a starting point for laboratory synthesis, and the contextual information on the applications of fluorene derivatives underscores the potential of this compound class in therapeutic development.

References

- 1. 9H-fluorene-2,7-diamine;CAS No.:525-64-4 [chemshuttle.com]

- 2. echemi.com [echemi.com]

- 3. 9H-Fluorene-2,7-diamine dihydrochloride | ResBioAgro [resbioagro.com]

- 4. moleculardepot.com [moleculardepot.com]

- 5. Manufacturers of 2,7-Diamino-9-fluorenone, 97%, CAS 2915-84-6, D 2801, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]

- 6. 2,7-DIAMINO-9H-FLUOREN-9-ONE | CAS [matrix-fine-chemicals.com]

- 7. Design and Synthesis of Novel Symmetric Fluorene-2,7-Diamine Derivatives as Potent Hepatitis C Virus Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2,7-Diaminofluorene synthesis - chemicalbook [chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. Applications of the DIB-BBr3 Protocol in Bromination Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 13. Structure-activity relationship (SAR) studies on the mutagenic properties of 2,7-diaminofluorene and 2,7-diaminocarbazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Polymers from 1,3-Dibromo-9H-fluorene-2,7-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of novel conjugated polymers is a cornerstone of materials science, with applications spanning organic electronics, sensing, and biomedical technologies. 1,3-Dibromo-9H-fluorene-2,7-diamine is a highly functionalized monomer that holds significant promise for the creation of advanced polymeric materials. The presence of reactive amino groups on the fluorene backbone provides a versatile platform for post-polymerization modification, allowing for the tailoring of material properties for specific applications. While the direct polymerization of this specific monomer is not extensively documented in the scientific literature, established synthetic methodologies for related fluorene-based polymers can be adapted. This document provides detailed application notes and proposed experimental protocols for the synthesis and utilization of polymers derived from this compound.

Application Notes

Polymers derived from this compound are anticipated to be of significant interest in several high-technology fields due to the unique combination of a conjugated polyfluorene backbone and reactive primary amine functionalities.

1. Chemical Sensing:

The amino groups along the polymer chain can act as binding sites for various analytes.[1][2][3] Protonation of the amines in the presence of acids, or coordination with metal ions, can induce changes in the polymer's photophysical properties, such as fluorescence quenching or a spectral shift. This makes these polymers excellent candidates for the development of highly sensitive and selective chemical sensors for environmental monitoring or industrial process control.

2. Biomedical Applications:

-

Drug Delivery: The primary amine groups can be used to conjugate drugs, targeting ligands, or imaging agents.[4] This allows for the creation of sophisticated drug delivery systems that can target specific cells or tissues, enhancing therapeutic efficacy while minimizing side effects.

-

Bioimaging: The inherent fluorescence of the polyfluorene backbone, combined with the ability to attach biomolecules, makes these polymers suitable for in-vitro and in-vivo imaging applications.[4]

-

Radiotherapy Enhancement: Functionalized polymers can increase the efficacy of radiotherapy, a critical aspect of cancer treatment.[4]

3. Organic Electronics:

While the primary amino groups may need to be derivatized to ensure stability and optimal charge transport properties, the resulting polymers can be explored for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The ability to tune the electronic properties through post-polymerization modification offers a route to customized materials for specific device architectures.

4. Precursors for Advanced Materials:

The amino-functionalized polymer can serve as a versatile precursor for a wide range of other materials through post-polymerization reactions. This includes cross-linking to form robust films and gels, or reaction with various electrophiles to introduce new functionalities and tailor the material's properties for specific needs.

Experimental Protocols

The synthesis of a polymer from this compound is proposed to proceed via a Suzuki-Miyaura polycondensation reaction. A critical consideration is the protection of the reactive amino groups prior to polymerization to prevent unwanted side reactions and catalyst deactivation.

Protocol 1: Synthesis of Poly(1,3-fluorene-2,7-diamine) via Suzuki-Miyaura Polycondensation

This protocol is divided into three main stages:

-

Protection of the Amino Groups

-

Suzuki-Miyaura Polycondensation

-

Deprotection of the Amino Groups

Stage 1: Protection of Amino Groups (Boc Protection)

Materials:

-

This compound

-

Di-tert-butyl dicarbonate (Boc)₂O

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Standard glassware for workup and purification

Procedure:

-

Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask.

-

Add triethylamine (2.2 equivalents) to the solution and stir at room temperature.

-

Slowly add a solution of (Boc)₂O (2.2 equivalents) in DCM to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting Boc-protected monomer, 1,3-Dibromo-2,7-bis(tert-butoxycarbonylamino)-9H-fluorene , by column chromatography on silica gel.

Stage 2: Suzuki-Miyaura Polycondensation

Materials:

-

Boc-protected 1,3-Dibromo-2,7-diamino-9H-fluorene monomer

-

A suitable bis(boronic acid) or bis(boronic ester) comonomer (e.g., 9,9-Dioctylfluorene-2,7-diboronic acid bis(pinacol) ester)[5]

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand)[5][6]

-

Base (e.g., anhydrous K₂CO₃ or CsF)

-

Anhydrous toluene and degassed water

-

Phase-transfer catalyst (e.g., Aliquat 336) (optional)

-

Schlenk flask and Schlenk line for inert atmosphere techniques

-

Reflux condenser

Procedure:

-

In a Schlenk flask, combine the Boc-protected dibromo-diaminofluorene monomer (1 equivalent), the bis(boronic acid/ester) comonomer (1 equivalent), the palladium catalyst (1-3 mol%), and the base (4 equivalents).

-

Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.

-

Add anhydrous, degassed toluene and degassed water (typically a 4:1 to 10:1 ratio of toluene to water). If using, add the phase-transfer catalyst at this stage.

-

Heat the reaction mixture to reflux (typically 80-110 °C) with vigorous stirring for 24-72 hours. Monitor the polymerization progress by periodically taking small aliquots and analyzing the molecular weight by gel permeation chromatography (GPC).

-

After the desired molecular weight is achieved, cool the reaction to room temperature.

-

End-cap the polymer chains by adding a small amount of a monobrominated aromatic compound (e.g., bromobenzene) and a small amount of a boronic acid (e.g., phenylboronic acid) and stirring for a few more hours.

-

Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent such as methanol or acetone.

-

Collect the polymer by filtration and wash it thoroughly with methanol and acetone to remove residual catalyst and oligomers.

-

Further purify the polymer by Soxhlet extraction with appropriate solvents (e.g., acetone, hexane, and finally chloroform or THF to collect the polymer).

-

Dry the purified Boc-protected polymer under vacuum.

Stage 3: Deprotection of Amino Groups

Materials:

-

Boc-protected polymer

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the Boc-protected polymer in DCM.

-

Slowly add an excess of TFA to the solution at room temperature.

-

Stir the mixture for 2-4 hours. The deprotection can be monitored by the disappearance of the Boc group signals in the ¹H NMR spectrum.

-

Precipitate the deprotected polymer by adding the reaction mixture to a basic solution (e.g., dilute ammonium hydroxide) or a non-solvent.

-

Collect the polymer by filtration, wash extensively with water and methanol, and dry under vacuum to yield the final amino-functionalized polymer.

Protocol 2: Electropolymerization

As an alternative to chemical synthesis, electropolymerization can be employed to grow a thin film of the polymer directly onto a conductive substrate.[1][2][3]

Materials:

-

This compound monomer

-

Anhydrous acetonitrile or dichloromethane

-

Supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆)

-

Three-electrode electrochemical cell (working, counter, and reference electrodes)

-

Potentiostat

Procedure:

-

Prepare a solution of the monomer (e.g., 5-10 mM) and the supporting electrolyte (e.g., 0.1 M) in the chosen anhydrous solvent.

-

Assemble the three-electrode cell with the working electrode (e.g., ITO-coated glass, platinum, or gold) on which the polymer film will be deposited.

-

Degas the solution by bubbling with argon or nitrogen for at least 15 minutes.

-

Perform cyclic voltammetry by sweeping the potential between the monomer's oxidation potential and a suitable negative potential for a specified number of cycles. The polymer film will gradually deposit on the working electrode.

-

After polymerization, rinse the polymer-coated electrode with fresh solvent to remove any unreacted monomer and electrolyte.

Data Presentation

As the polymerization of this compound is not well-documented, the following table provides a summary of expected quantitative data based on the synthesis of similar functionalized polyfluorenes. These values should be considered as a guide for characterization and optimization.

| Parameter | Suzuki Polycondensation | Electropolymerization |

| Yield | 40-80% | N/A (film deposition) |

| Number-Average Molecular Weight (Mₙ) | 10 - 50 kDa | N/A (insoluble film) |

| Polydispersity Index (PDI) | 1.5 - 3.0 | N/A |

| UV-Vis Absorption (λₘₐₓ) | 380 - 420 nm | 390 - 450 nm |

| Photoluminescence Emission (λₘₐₓ) | 420 - 500 nm | 450 - 550 nm |

| Solubility | Soluble in common organic solvents (e.g., THF, Chloroform) | Insoluble film |

Visualizations

Caption: Experimental workflow for the synthesis of the amino-functionalized polymer.

Caption: Proposed signaling pathway for a sensing application.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Bioconjugation and Applications of Amino Functional Fluorescence Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, Photo- and Electroluminescence of New Polyfluorene Copolymers Containing Dicyanostilbene and 9,10-Dicyanophenanthrene in the Main Chain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

Application Notes and Protocols for Suzuki Coupling Reactions of 1,3-Dibromo-9H-fluorene-2,7-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dibromo-9H-fluorene-2,7-diamine is a versatile building block for the synthesis of novel conjugated polymers and functional organic materials. Its unique substitution pattern, featuring both reactive bromine atoms for cross-coupling and nucleophilic amine groups for further functionalization, makes it a molecule of significant interest in materials science and drug development. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, and its application to this compound opens up avenues for creating a diverse range of fluorene-based architectures with tailored electronic and photophysical properties.

These materials are promising candidates for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), sensors, and as fluorescent probes in biological systems. The amino groups can enhance solubility, provide sites for post-polymerization modification, and influence the material's charge transport properties.

This document provides detailed application notes and experimental protocols for utilizing this compound in Suzuki coupling reactions. Given the presence of the amino groups, which can potentially interfere with the catalytic cycle, careful selection of reaction parameters is crucial for achieving high yields and desired product selectivity.

Challenges and Considerations